3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Overview
Description
Scientific Research Applications
Cytotoxicity and Apoptotic Studies
Silver(I) complexes with compounds related to 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde demonstrate appreciable cytotoxic activity against human tumor cells. They exhibit potential in the treatment of lung and breast cancers, showing the ability to induce apoptosis and mitochondrial membrane depolarization in cancer cells (Silva et al., 2020).
Synthesis of 3-Carboxycoumarins
In a reaction involving 2-hydroxy- or 2-methoxy-substituted benzaldehydes, compounds including this compound can be used to synthesize 3-carboxycoumarins. These compounds have significant potential in green chemistry applications (Bandgar et al., 1999).
Enzyme Catalyzed Asymmetric C–C-Bond Formation
This compound has applications in enzymatic reactions for the synthesis of benzoin derivatives. It plays a role in reaction engineering and development of reactor concepts for the preparative synthesis of these compounds, which are significant in pharmaceutical and chemical industries (Kühl et al., 2007).
Lewis Acid-Catalyzed Synthesis
Used in Lewis acid-catalyzed synthesis processes, this compound is involved in the creation of various carboxylates and oxazolines, contributing to advancements in organic synthesis and medicinal chemistry (Suga et al., 1993).
Reduction Catalysis by Metal Oxo Complexes
In the context of organic carbonyl group hydrosilation, derivatives of this compound can be catalyzed by metal oxo complexes. This application is crucial in the field of organic chemistry, particularly in the synthesis of protected alcohols (Ison et al., 2005).
Properties
IUPAC Name |
3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13-8-11(9-16)2-3-12(13)20-10-14(17)15-4-6-19-7-5-15/h2-3,8-9H,4-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTSMYCTOXDRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351073 | |
Record name | 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31438-76-3 | |
Record name | 3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31438-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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